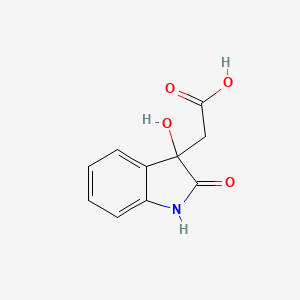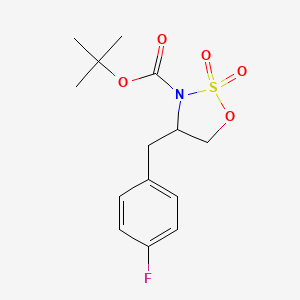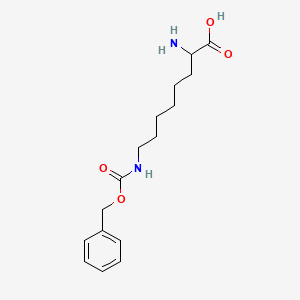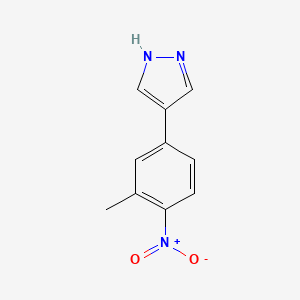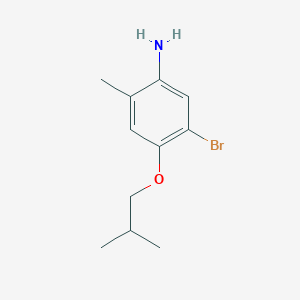
5-Bromo-4-isobutoxy-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-isobutoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom, an isobutoxy group, and a methyl group attached to the benzene ring, making it a substituted aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isobutoxy-2-methylaniline can be achieved through several steps:
Isobutoxylation: The isobutoxy group can be introduced via a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group such as a halide.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination, isobutoxylation, and methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-isobutoxy-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-isobutoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-isobutoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the isobutoxy group.
5-Bromo-4-fluoro-2-methylaniline: Similar structure but has a fluorine atom instead of an isobutoxy group.
2-Bromo-4-methylaniline: Similar structure but with different substitution pattern.
Uniqueness
5-Bromo-4-isobutoxy-2-methylaniline is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-4-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)6-14-11-4-8(3)10(13)5-9(11)12/h4-5,7H,6,13H2,1-3H3 |
Clave InChI |
VPRNJJODWXZCMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)Br)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






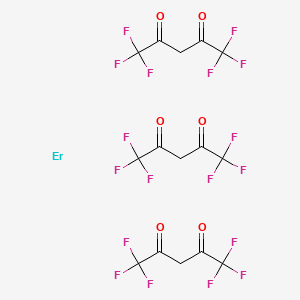
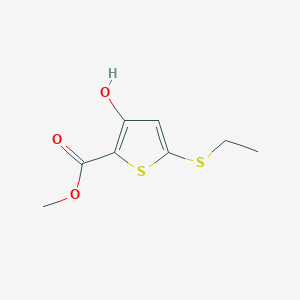
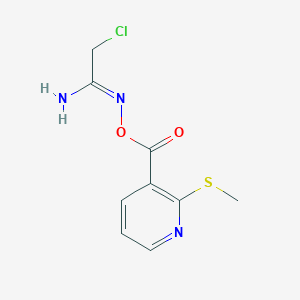
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
